![molecular formula C24H16N2O6 B3855621 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone](/img/structure/B3855621.png)
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone
描述
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone, also known as DMNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DMNQ belongs to the class of naphthoquinone derivatives and has been widely used in various biochemical and physiological studies.
作用机制
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone generates ROS by accepting electrons from the electron transport chain in the mitochondria. This process leads to the formation of superoxide anion radicals, which are converted to hydrogen peroxide and other ROS. This compound has been shown to induce oxidative stress in various cell types and tissues. The mechanism of action of this compound involves the activation of redox-sensitive transcription factors such as nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells by increasing ROS levels. This compound has also been shown to induce inflammation by activating NF-κB and AP-1. In vivo studies have demonstrated that this compound can induce oxidative stress and cause tissue damage in various organs such as the liver, kidney, and brain.
实验室实验的优点和局限性
One of the advantages of using 2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone in lab experiments is its ability to generate ROS in a controlled manner. This allows researchers to study the effects of ROS on various cellular processes without the need for exogenous ROS sources. However, the use of this compound also has some limitations. This compound can induce oxidative stress and cause tissue damage, which can affect the interpretation of the results. Therefore, it is important to use appropriate concentrations of this compound and to monitor the effects on cell viability and tissue integrity.
未来方向
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has potential applications in various fields of research such as cancer therapy, neurodegenerative disorders, and inflammation. Future studies could focus on optimizing the synthesis method of this compound and developing more specific derivatives that can target specific cellular processes. This compound could also be used in combination with other drugs or therapies to enhance their effectiveness. Moreover, further studies could investigate the effects of this compound on different animal models and human subjects to determine its safety and efficacy.
科学研究应用
2,3-bis{[(3-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]oxy}naphthoquinone has been widely used in scientific research due to its ability to generate reactive oxygen species (ROS) and induce oxidative stress. ROS are highly reactive molecules that can cause damage to cells and tissues. By inducing oxidative stress, this compound has been used to study the effects of ROS on various cellular processes such as apoptosis, inflammation, and cell signaling. This compound has also been used as a tool to study the role of ROS in disease states such as cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2,3-bis[[(Z)-(3-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]oxy]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c1-13-11-15(7-9-19(13)27)25-31-23-21(29)17-5-3-4-6-18(17)22(30)24(23)32-26-16-8-10-20(28)14(2)12-16/h3-12H,1-2H3/b25-15-,26-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJYPVRTSBKWOA-YXHOTNNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NOC2=C(C(=O)C3=CC=CC=C3C2=O)ON=C4C=CC(=O)C(=C4)C)C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C/C(=N\OC2=C(C(=O)C3=CC=CC=C3C2=O)O/N=C/4\C=C(C(=O)C=C4)C)/C=CC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-cyclopropyl-6-oxo-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3855539.png)
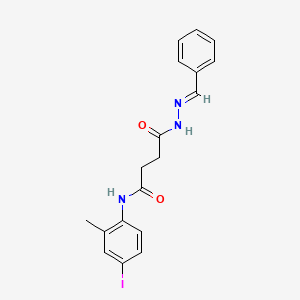
![{2-[2-(4-bromobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3855557.png)
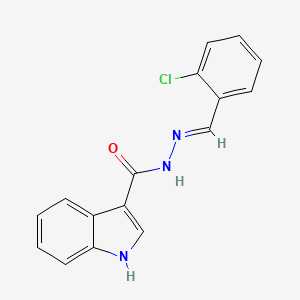
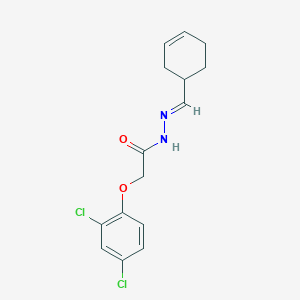
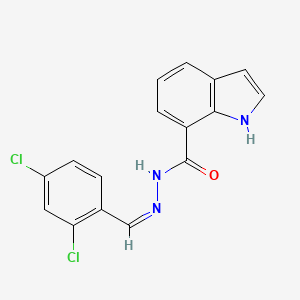

![5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B3855588.png)
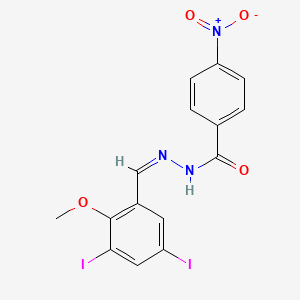
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-4-bromobenzohydrazide](/img/structure/B3855599.png)
![N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3855604.png)
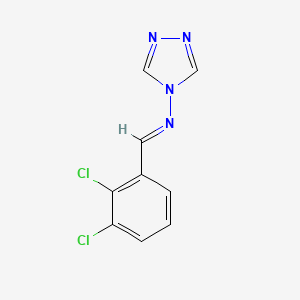
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3855627.png)
![[3-amino-4-(dimethylamino)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3855638.png)